molecular formula C9H11NO4 B13517057 4-Methoxy-2-nitrobenzyl methanol

4-Methoxy-2-nitrobenzyl methanol

Cat. No.: B13517057
M. Wt: 197.19 g/mol
InChI Key: YLNJLYNMJGGSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-nitrobenzyl methanol is an organic compound with the molecular formula C8H9NO4 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a methoxy group (-OCH3) at the 4-position and a nitro group (-NO2) at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-nitrobenzyl methanol typically involves the nitration of 4-methoxybenzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration: 4-Methoxybenzyl alcohol is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the 2-position.

    Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for temperature and pH control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-nitrobenzyl methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 4-Methoxy-2-nitrobenzaldehyde or 4-Methoxy-2-nitrobenzoic acid.

    Reduction: 4-Methoxy-2-aminobenzyl methanol.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-nitrobenzyl methanol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and methoxy groups.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitrobenzyl methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl alcohol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzyl alcohol: Lacks the methoxy group, affecting its solubility and reactivity.

    4-Methoxy-2-nitroaniline: Contains an amino group instead of a methanol group, leading to different chemical properties and applications.

Uniqueness

4-Methoxy-2-nitrobenzyl methanol is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(4-methoxy-2-nitrophenyl)ethanol

InChI

InChI=1S/C9H11NO4/c1-14-8-3-2-7(4-5-11)9(6-8)10(12)13/h2-3,6,11H,4-5H2,1H3

InChI Key

YLNJLYNMJGGSPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCO)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.